![molecular formula C7H7N5 B1313792 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 83417-23-6](/img/structure/B1313792.png)
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
Compounds with pyridin-2-yl structures are often used in the design of heterocyclic compounds with potential biological activities . They are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of easily accessible N-hetaryl ureas and alcohols . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated by single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of molecular surface are often evaluated using computational methods .Chemical Reactions Analysis
The reaction of similar compounds often proceeds through the intermediate formation of hetaryl isocyanates . Pyrrolopyrazine derivatives, for example, have been found to exhibit diverse types of biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using various physico-chemical methods such as elemental analysis (EA), Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction (sXRD) .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine”:
Anti-Fibrotic Activity
Research has indicated potential anti-fibrotic activity for compounds related to 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine. This could lead to further investigations into its use in treating fibrotic diseases .
Pharmaceutical Field
This compound has shown promise in the pharmaceutical field, particularly in the development of new drugs with potential anti-cancer properties .
Optoelectronic Devices
There is potential for this compound to be used in optoelectronic devices due to its aromatic heterocycle structure, which is beneficial for such applications .
Sensors
The compound’s structure also suggests it could be useful in sensor technology, possibly for detecting specific biological or chemical substances .
Confocal Microscopy
Innovations have been reported using related compounds as emitters for confocal microscopy, which could be explored with 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine as well .
Donor-Acceptor Dyes
The compound has been considered as a donor group in donor-π-acceptor dyes for various applications, including energy-efficient lighting and display technologies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-2-yl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQEOQBSABCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475788 |
Source
|
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
83417-23-6 |
Source
|
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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